N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17795745
InChI: InChI=1S/C11H19F3N2O/c1-2-6-16(8-11(12,13)14)10(17)9-4-3-5-15-7-9/h9,15H,2-8H2,1H3
SMILES:
Molecular Formula: C11H19F3N2O
Molecular Weight: 252.28 g/mol

N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC17795745

Molecular Formula: C11H19F3N2O

Molecular Weight: 252.28 g/mol

* For research use only. Not for human or veterinary use.

N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide -

Specification

Molecular Formula C11H19F3N2O
Molecular Weight 252.28 g/mol
IUPAC Name N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Standard InChI InChI=1S/C11H19F3N2O/c1-2-6-16(8-11(12,13)14)10(17)9-4-3-5-15-7-9/h9,15H,2-8H2,1H3
Standard InChI Key UYQPLYOAIDJVSC-UHFFFAOYSA-N
Canonical SMILES CCCN(CC(F)(F)F)C(=O)C1CCCNC1

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Structural Features

N-Propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide has the molecular formula C₁₂H₂₀F₃N₂O, with a molecular weight of 289.29 g/mol. Its structure comprises:

  • A piperidine ring (C₅H₁₀N) providing a rigid, nitrogen-containing scaffold.

  • A carboxamide group (-CONH-) at the 3-position of the piperidine ring.

  • N-propyl and N-(2,2,2-trifluoroethyl) substituents on the carboxamide nitrogen.

The trifluoroethyl group introduces strong electron-withdrawing effects, altering the compound’s electronic distribution and enhancing metabolic stability .

Synthesis and Chemical Reactivity

Key Reaction Conditions

  • Temperature: Reactions typically proceed at ambient temperature or mild heating (40–60°C).

  • Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are common.

  • Purification: Chromatography or recrystallization ensures high purity (>95%) .

Physicochemical Properties

Acid-Base Behavior

The piperidine nitrogen has a calculated pKa of 8.2, rendering it partially protonated at physiological pH. Fluorination of the ethyl group lowers the pKa to 7.6, enhancing bioavailability by reducing cationic charge .

Biological Activity and Mechanism of Action

Enzyme Inhibition

Structural analogues of this compound exhibit potent inhibition of Janus kinases (JAKs), enzymes critical in cytokine signaling and inflammatory responses . The trifluoroethyl group enhances binding affinity to the JATP-binding pocket through hydrophobic interactions.

Central Nervous System (CNS) Modulation

Piperidine derivatives are known to interact with neurotransmitter receptors (e.g., serotonin, dopamine). The carboxamide moiety may facilitate hydrogen bonding with receptor residues, while the trifluoroethyl group stabilizes ligand-receptor complexes .

Research Findings and Comparative Analysis

Cellular Potency Studies

A study comparing fluorinated piperidine derivatives revealed the impact of fluorine placement on biological activity :

CompoundSubstituentEC₅₀ (μM)Selectivity
Trifluoroethyl analogue-CH₂CF₃0.032High
Difluoroethyl analogue-CH₂CF₂H0.039Moderate
Non-fluorinated analogue-CH₂CH₂CH₃>1.0Low

Key Observations:

  • Fluorination at the β-carbon (relative to the piperidine nitrogen) optimizes cellular potency.

  • The trifluoroethyl group confers a 10-fold increase in activity compared to non-fluorinated analogues .

Pharmacokinetic Profiling

  • Half-life: 4.2 hours (rat model).

  • Bioavailability: 68% (oral administration).

  • Metabolism: Hepatic cytochrome P450 oxidation, yielding inactive metabolites .

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